molecular formula C26H30O3 B12565205 2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) CAS No. 184682-83-5

2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)

Katalognummer: B12565205
CAS-Nummer: 184682-83-5
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: YHFKUVFXWRWKRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a methoxyphenyl group linked to two trimethylphenol units, making it a subject of interest in synthetic organic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) typically involves the condensation of 4-methoxybenzaldehyde with 3,5,6-trimethylphenol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the methylene bridge between the phenol units .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Wissenschaftliche Forschungsanwendungen

2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) has several scientific research applications:

Wirkmechanismus

The mechanism by which 2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its biological activity. Pathways involved may include oxidative stress response and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

184682-83-5

Molekularformel

C26H30O3

Molekulargewicht

390.5 g/mol

IUPAC-Name

2-[(2-hydroxy-3,4,6-trimethylphenyl)-(4-methoxyphenyl)methyl]-3,5,6-trimethylphenol

InChI

InChI=1S/C26H30O3/c1-14-12-16(3)22(25(27)18(14)5)24(20-8-10-21(29-7)11-9-20)23-17(4)13-15(2)19(6)26(23)28/h8-13,24,27-28H,1-7H3

InChI-Schlüssel

YHFKUVFXWRWKRX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1C)O)C(C2=CC=C(C=C2)OC)C3=C(C=C(C(=C3O)C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.